molecular formula C3H6Se2 B14710151 1,3-Diselenolane CAS No. 23636-54-6

1,3-Diselenolane

Cat. No.: B14710151
CAS No.: 23636-54-6
M. Wt: 200.02 g/mol
InChI Key: ARSQHOXNMUYQOL-UHFFFAOYSA-N
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Description

Context within Organoselenium Heterocyclic Chemistry

1,3-Diselenolane is a five-membered heterocyclic compound containing two selenium atoms at positions 1 and 3. It belongs to the broader class of organoselenium compounds, which are noted for their unique reactivity and have found applications in various fields of chemical research. google.comrsc.org Specifically, it is a member of the selena-heterocycle family, which are cyclic compounds containing one or more selenium atoms in the ring. chim.it The chemistry of these compounds is often compared to their sulfur analogs, the 1,3-dithiolanes, though the larger size and greater polarizability of selenium impart distinct properties.

The development of synthetic methodologies for functionalized selena-heterocycles is an active area of research due to the potential applications of these compounds in organic synthesis and materials science. chim.it The synthesis of selenium-containing heterocycles can be challenging due to the instability of some selenylating reagents. google.com

Historical Development and Significance of Cyclic Diselenides in Chemical Research

The study of organoselenium compounds dates back to the 19th century, but significant interest in cyclic diselenides has grown more recently with the development of modern synthetic techniques. nih.gov The selenoxide elimination reaction, discovered in the early 1970s, spurred considerable research into the versatility of selenium reagents as both electrophiles and nucleophiles. nih.gov

Cyclic diselenides, including 1,3-diselenolanes and their isomers like 1,2-diselenolanes, have garnered attention for their redox properties. jst.go.jp The reversible reduction of the diselenide bond to two selenols is a key feature, making these compounds useful in studying and mimicking biological redox processes. jst.go.jp For instance, some cyclic diselenides have been investigated for their ability to catalyze the folding of proteins by facilitating the formation of disulfide bonds. jst.go.jp The reactivity and stability of the diselenide bond can be tuned by the ring size and the substituents on the heterocyclic ring. jst.go.jp

The synthesis of various substituted 1,3-diselenolanes has been reported, often through the reaction of selenium halides with unsaturated precursors. These synthetic advancements have allowed for the exploration of the chemical properties and potential applications of this class of compounds. mdpi.com

Properties

CAS No.

23636-54-6

Molecular Formula

C3H6Se2

Molecular Weight

200.02 g/mol

IUPAC Name

1,3-diselenolane

InChI

InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2

InChI Key

ARSQHOXNMUYQOL-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C[Se]1

Origin of Product

United States

Synthesis of 1,3 Diselenolane

The synthesis of the parent, unsubstituted 1,3-diselenolane is not widely documented in readily available literature. However, its synthesis can be inferred from the well-established methods for preparing its sulfur analogue, 1,3-dithiolane (B1216140), and from the synthesis of substituted 1,3-diselenolanes. A plausible and common method involves the acid-catalyzed reaction of 1,2-ethanediselenol with an aldehyde or a ketone. For the synthesis of the parent compound, formaldehyde (B43269) would be the required aldehyde.

A documented synthesis for a substituted this compound is the reaction of selenium dibromide with divinyl selenide (B1212193), which yields 4-bromo-2-bromomethyl-1,3-diselenolane. mdpi.com This reaction proceeds via an electrophilic addition mechanism.

The synthesis of various substituted 1,3-diselenolanes has been achieved through different routes. For example, 4,6-disubstituted 1,3-diselenanes have been prepared from the corresponding β-diols. researchgate.net Although this refers to a six-membered ring, similar strategies could potentially be adapted for the five-membered this compound system.

Below is a table summarizing a representative synthesis of a substituted this compound.

ReactantsProductConditionsReference
Selenium Dibromide, Divinyl Selenide4-Bromo-2-bromomethyl-1,3-diselenolane- mdpi.com

Reactions of 1,3 Diselenolane

The reactivity of the 1,3-diselenolane ring is influenced by the presence of the two selenium atoms. These atoms can act as nucleophiles and are susceptible to electrophilic attack. The C-Se bonds can be cleaved under certain conditions, leading to ring-opening reactions.

One notable reaction of a substituted this compound is the unexpected formation of divinyl selenide (B1212193) from 4-bromo-2-bromomethyl-1,3-diselenolane. researchgate.net This suggests that the this compound ring can undergo fragmentation or rearrangement reactions.

Furthermore, the selenium atoms in the ring can be oxidized to form selenoxides, which are versatile intermediates in organic synthesis, particularly in elimination reactions. The carbon atom at the 2-position is analogous to the carbonyl carbon in its reactivity and can be deprotonated to form a nucleophilic species, which can then react with various electrophiles. This reactivity is well-established for 1,3-dithiolanes and is expected to be similar for 1,3-diselenolanes.

Spectroscopic and Structural Properties

Direct Annulation and Cyclization Approaches

Direct annulation strategies involve the formation of the this compound ring system from acyclic precursors in a single transformative step, often by forming the requisite carbon-selenium or selenium-selenium bonds.

While more commonly applied to the synthesis of 1,2-diselenolanes, the principle of oxidative cyclization can be adapted for the formation of diselenide bonds within a pre-formed carbon skeleton. This approach typically involves an intermediate containing two selenol (-SeH) groups positioned appropriately for intramolecular ring closure. The formation of the diselenide bond is then achieved through oxidation. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or iodine (I₂), which facilitate the coupling of the two selenol moieties to form the stable diselenide linkage within the heterocyclic ring. The primary challenge in applying this to 1,3-diselenolanes would be the synthesis of a stable 1,3-diselenol precursor, as the main synthetic routes typically involve direct selenium insertion.

Selenation reactions provide a direct route for incorporating selenium into a molecule. Reagents such as hydrogen selenide (H₂Se) and sodium hydrogen selenide (NaHSe) are potent nucleophiles used to create carbon-selenium bonds. mdpi.com A synthetic strategy can involve the reaction of a suitable dialkylelectrophile, such as a 1,3-dihaloalkane, with a selenium nucleophile like sodium selenide (Na₂Se), which can be generated in situ. mdpi.com

Another approach involves the conversion of an analogous dithiolane precursor into a diselenolane. This method includes the synthesis of the corresponding dithiolane followed by the replacement of sulfur atoms with selenium using selenating agents like H₂Se or NaHSe. The use of H₂Se, a toxic gas, requires specialized handling in an inert atmosphere. rsc.orgyoutube.com NaHSe can be generated from the reaction of elemental selenium with reducing agents like sodium borohydride (B1222165) (NaBH₄) or by reacting H₂Se with a base. unica.itresearchgate.net For instance, nucleophilic opening of precursors like 1,3-butadiene (B125203) diepoxide with NaHSe has been used to synthesize dihydroxy selenonanes. mdpi.com

Approaches Utilizing Selenium Dihalides

A significant and effective methodology for synthesizing substituted 1,3-diselenolanes involves the electrophilic addition of selenium dihalides (SeX₂, where X = Cl, Br) to unsaturated organic molecules. mdpi.com These reagents, typically generated in situ from elemental selenium and a halogenating agent like sulfuryl chloride or bromine, are highly reactive electrophiles. mdpi.commdpi.com

The reaction of selenium dihalides with various unsaturated systems, including alkenes, alkynes, and particularly divinyl selenide, serves as a primary route to selenium-containing heterocycles. mdpi.comnih.gov

The reaction with divinyl selenide is a cornerstone for the synthesis of this compound derivatives. researcher.lifescispace.com The electrophilic addition of selenium dichloride or dibromide to divinyl selenide initially yields a six-membered heterocycle, a 2,6-dihalo-1,4-diselenane. scispace.comchim.it However, this initial product is often unstable and undergoes a spontaneous rearrangement to form the thermodynamically more stable five-membered ring system, a 4-halo-2-halomethyl-1,3-diselenolane. scispace.comchim.itresearchgate.netresearchgate.net This rearrangement is a key step in the formation of the this compound core via this method. researchgate.net

The addition of selenium dihalides to alkenes generally proceeds via an electrophilic mechanism. scilit.com Reactions with terminal alkenes can lead to Markovnikov adducts or a mixture of Markovnikov and anti-Markovnikov products. scilit.com The formation of thermodynamically stable Markovnikov products can result from the rearrangement of initially formed kinetic anti-Markovnikov adducts. scilit.com For example, the reaction of selenium dibromide with various alkenes in the presence of an alcohol can lead to bis(2-alkoxyalkyl) selenides in high yields. researcher.life

The addition of selenium dihalides to alkynes is also a well-studied reaction. scilit.com These reactions typically proceed with high stereoselectivity as an anti-addition. mdpi.comscilit.comnih.gov With terminal alkynes, the addition is also highly regioselective, yielding anti-Markovnikov products. mdpi.comscilit.com While this method primarily produces functionalized vinyl selenides, it demonstrates the fundamental reactivity of selenium dihalides as versatile reagents in organoselenium synthesis. mdpi.comnih.gov

Table 1: Synthesis of this compound Derivatives from Divinyl Selenide and Selenium Dihalides
ReactantReagentInitial Product (Intermediate)Final ProductConditionsYieldReference
Divinyl selenideSelenium dichloride (SeCl₂)2,6-Dichloro-1,4-diselenane4-Chloro-2-chloromethyl-1,3-diselenolane0 to 5 °CHigh chim.it
Divinyl selenideSelenium dibromide (SeBr₂)2,6-Dibromo-1,4-diselenane4-Bromo-2-bromomethyl-1,3-diselenolane0 to 5 °CHigh scispace.comchim.itcolab.ws

The synthesis of 1,3-diselenolanes from selenium dihalides is characterized by high degrees of regio- and stereoselectivity.

Regioselectivity is prominently observed in the rearrangement of 2,6-dihalo-1,4-diselenanes to 4-halo-2-halomethyl-1,3-diselenolanes. chim.itresearchgate.net This process involves a ring contraction that selectively forms the five-membered this compound structure over the six-membered 1,4-diselenane (B14740420) isomer due to greater thermodynamic stability. researcher.liferesearchgate.net The mechanism is proposed to proceed through a seleniranium cation intermediate. chim.it In reactions with other unsaturated systems, such as terminal acetylenes, the addition of selenium dihalides is regioselective, favoring the formation of anti-Markovnikov adducts. scilit.comresearchgate.net

Stereoselectivity is a hallmark of selenium dihalide additions. The addition to both alkenes and alkynes typically occurs via an anti-addition mechanism. scilit.comresearchgate.net This suggests the involvement of a cyclic seleniranium (from alkenes) or selenirenium (from alkynes) intermediate, which is then opened by the halide anion from the face opposite to the selenium bridge. scilit.combeilstein-journals.org For instance, the reaction of selenium dihalides with acetylene (B1199291) derivatives proceeds stereoselectively to give products with (E)-stereochemistry. mdpi.comnih.gov

Advanced Methodological Developments in this compound Synthesis

Recent advancements in organoselenium chemistry have introduced more sophisticated methodologies that could be relevant to the synthesis of 1,3-diselenolanes and other selenium heterocycles. These developments focus on improving efficiency, selectivity, and the scope of accessible structures.

One notable development is the discovery of alkene-to-alkene and alkene-to-alkyne transfer reactions involving the adducts of selenium dibromide. mdpi.comgrafiati.comnih.gov It has been found that the adducts formed from the reaction of SeBr₂ with alkenes can readily exchange the SeBr₂ group with other unsaturated compounds, including more reactive alkenes or alkynes. mdpi.comnih.gov This transfer reaction, which proceeds through a seleniranium intermediate, allows for the regioselective and stereoselective synthesis of various organoselenium compounds with potentially higher selectivity than direct addition reactions. grafiati.comnih.gov

Another area of development involves novel annulation and cyclofunctionalization reactions . researchgate.net Methodologies based on the annulation of selenium dihalides with aromatic compounds have been developed for the synthesis of fused heterocyclic selenium systems. researchgate.net While these methods often lead to benzo-fused structures, the underlying principles of electrophilic cyclization represent an advanced strategy for constructing complex selenium heterocycles. chim.itresearchgate.net

Furthermore, catalytic approaches are being explored to enhance synthetic efficiency. Bismuth-catalyzed regioselective C-H selenation of indoles with diselenides represents a modern, atom-economical approach to C-Se bond formation, highlighting a trend towards catalytic methods in organoselenium chemistry. mdpi.com While not directly applied to 1,3-diselenolanes yet, the development of such catalytic systems opens new avenues for future synthetic strategies.

Catalytic Strategies for Enhanced Efficiency and Selectivity (e.g., N-methyl-2-pyrrolidone as Solvent)

The exploration of catalytic strategies to enhance the efficiency and selectivity of this compound synthesis is an ongoing area of research. While specific examples of catalysts can significantly influence reaction pathways, yields, and stereoselectivity, the use of N-methyl-2-pyrrolidone (NMP) as a catalytic solvent for the direct synthesis of 1,3-diselenolanes is not extensively documented in prominent literature. NMP is recognized as a powerful, nonvolatile, and dipolar aprotic solvent capable of dissolving a wide range of materials, which has led to its use in various chemical processes, including palladium-catalyzed reactions. mdpi.comrsc.org However, its specific application to promote or catalyze this compound formation remains a niche or underexplored area.

In the broader context of synthesizing related selena-heterocycles, bases such as pyridine (B92270) have been noted to act as catalysts. For instance, pyridine can accelerate the rearrangement of six-membered thiaselenanes into more stable five-membered thiaselenolane structures and promote subsequent dehydrohalogenation. researchgate.net This suggests that base catalysis could be a potential, albeit not widely reported, strategy for facilitating similar transformations in the synthesis of 1,3-diselenolanes. Nevertheless, the most frequently cited methods for this compound synthesis often rely on thermal control rather than specific catalytic systems.

One-Pot Synthetic Procedures for Functionalized Derivatives

One-pot procedures are highly valued in synthetic chemistry for their efficiency, reducing the need for intermediate purification steps and minimizing waste. A notable one-pot synthesis for functionalized 1,3-diselenolanes involves the reaction of divinyl selenide with selenium dihalides, such as selenium dibromide (SeBr₂) or selenium dichloride (SeCl₂). chim.itresearcher.life

This method proceeds through a temperature-dependent ring contraction mechanism. The initial reaction between divinyl selenide and a selenium dihalide at very low temperatures (e.g., -50 °C) leads to the formation of a six-membered halo-substituted 1,4-diselenane as the kinetically controlled product. chim.it However, when the reaction is conducted at a moderately higher temperature range of 0 to 5 °C, this intermediate 1,4-diselenane undergoes a spontaneous rearrangement. This rearrangement involves a ring contraction to yield the thermodynamically more stable five-membered 4-halo-2-(halomethyl)-1,3-diselenolane derivative. chim.itresearcher.life If the temperature is further increased to 20 °C with SeBr₂, a subsequent elimination reaction can occur, leading to the formation of a 1,3-diselenole. chim.it

Table 1: Temperature-Dependent Product Formation in the Reaction of Divinyl Selenide with Selenium Dihalides

Starting MaterialsReaction TemperaturePrimary ProductRing SystemCitation
Divinyl selenide + SeX₂-50 °C2,6-Dihalo-1,4-diselenane6-membered chim.it
Divinyl selenide + SeX₂0 – 5 °C4-Halo-2-(halomethyl)-1,3-diselenolane5-membered chim.it
Divinyl selenide + SeBr₂20 °C2-(Bromomethyl)-1,3-diselenole5-membered (unsaturated) chim.it

Where X = Cl or Br

Reactions with Electrophilic and Nucleophilic Species

The documented reactivity of the this compound system primarily involves reactions of functionalized derivatives with electrophiles and nucleophiles.

Research has shown that halo-substituted 1,3-diselenolanes can be synthesized and subsequently undergo elimination reactions. The reaction of divinyl selenide with selenium dibromide (SeBr₂) at low temperatures initially forms a six-membered 1,4-diselenane, which then undergoes ring contraction through a seleniranium cation intermediate to yield a bromo-substituted this compound. chim.it This derivative can then react with a base in a dehydrobromination reaction (an E2 elimination) to form the unsaturated 1,3-diselenole. chim.itiitk.ac.inscience-revision.co.uk

Studies on the closely related 2-(bromomethyl)-1,3-thiaselenole highlight the reactivity of such systems with nucleophiles. The selenium atom at the 3-position provides significant anchimeric assistance (neighboring group participation), leading to the formation of a seleniranium cation intermediate. researchgate.netresearchgate.net This highly reactive intermediate can then be attacked by various nucleophiles. Depending on the nucleophile and reaction conditions, attack can occur at different positions, leading to either substitution or rearrangement products with ring expansion. researchgate.netresearchgate.netresearchgate.net While these specific examples involve a thia-seleno analog, they provide a model for how functionalized 1,3-diselenolanes might react with nucleophilic species.

Precursor/ReactantReagent(s)Product(s)Reaction TypeRef.
Divinyl selenide1. SeBr₂ (0 to 5 °C)4-Bromo-2-(bromomethyl)-1,3-diselenolaneElectrophilic addition / Rearrangement chim.it
4-Bromo-2-(bromomethyl)-1,3-diselenolaneBase (e.g., Pyridine)2-(Bromomethyl)-1,3-diselenoleDehydrobromination (Elimination) chim.it
2-(Bromomethyl)-1,3-thiaselenoleThiourea2-[Amino(imino)methyl]sulfanyl-2,3-dihydro-1,4-thiaselenineNucleophilic substitution with rearrangement researchgate.net
2-(Bromomethyl)-1,3-thiaselenoleSodium N,N-dialkyl dithiocarbamates(Z)-2-{[(Dialkylamino)carbothioyl]sulfanylselanyl}ethenyl vinyl sulfidesNucleophilic attack at Selenium researchgate.net

Intermolecular Exchange Processes

Selenol-diselenide exchange is a rapid intermolecular process characteristic of compounds containing a diselenide (Se-Se) bond reacting with selenols (R-SeH). The high acidity of selenols (pKa ≈ 5.2) compared to thiols contributes to this enhanced reactivity. nih.gov This exchange mechanism is fundamental to the chemistry of 1,2-diselenolanes and other diselenides but is not a relevant pathway for 1,3-diselenolanes due to the absence of the required Se-Se structural motif.

Catalysis of Thiol Oxidation Reactions

Diselenolanes, particularly the strained 1,2-isomers, have been identified as effective catalysts for the oxidation of thiols. nih.govrsc.org This catalytic activity stems from the high reactivity of the selenium-selenium (Se-Se) bond, which is more susceptible to cleavage by nucleophiles like thiols compared to the disulfide bond in analogous dithiolane systems. The mechanism involves a thiol/diselenide exchange, leading to the formation of a mixed selenosulfide (S-Se) intermediate. rsc.org

The process is initiated by the nucleophilic attack of a thiol on one of the selenium atoms of the diselenolane ring. This ring-opening reaction forms a linear selenosulfide. This intermediate can then react with another thiol molecule, leading to the formation of a disulfide and the reduced, diselenol form of the catalyst. The reduced catalyst is subsequently re-oxidized back to its cyclic diselenide form by an oxidizing agent, such as molecular oxygen, completing the catalytic cycle. nih.gov

Research involving the oxidation of dithiothreitol (B142953) (DTT) demonstrates this catalytic effect. In the absence of a catalyst, the oxidation of DTT is a slow process. However, the introduction of a 1,2-diselenolane, such as the diselenide analog of lipoic acid, significantly accelerates the reaction. nih.govrsc.org This rate enhancement confirms the occurrence of the thiol/diselenide exchange and the formation of selenosulfide intermediates. rsc.org The catalysis of DTT oxidation by 1,2-diselenolane highlights that the reformation of the strained diselenolane ring is less favorable than the oxidative cyclization of DTT to the less strained DTT disulfide. nih.gov

Table 1: Catalytic Effect of 1,2-Diselenolane on Dithiothreitol (DTT) Oxidation

Reaction ConditionHalf-life of DTT (t50)Reference
DTT alone~16 hours nih.gov
DTT with 1 equivalent of seleno-lipoic acid (a 1,2-diselenolane)~6.9 hours nih.gov

Rearrangement Reactions of Related Selenacycles

Spontaneous Rearrangements from 1,4-Diselenanes

Six-membered 1,4-diselenanes can undergo spontaneous rearrangement to form the thermodynamically more stable five-membered this compound ring system. researchgate.netresearchgate.net This transformation has been observed specifically with 2,6-dihalo-1,4-diselenanes, which rearrange to 4-halo-2-halomethyl-1,3-diselenolanes. researchgate.netmdpi.com This intramolecular rearrangement occurs readily, for instance, when 2,6-dichloro-1,4-thiaselenane, a related sulfur-containing analogue, is left standing in a chloroform (B151607) solution. researchgate.net

The reaction proceeds via the formation of seleniranium intermediates. researchgate.netresearchgate.net The initial reaction of selenium dihalides with certain dienes can kinetically favor the formation of the six-membered anti-Markovnikov addition product (the 1,4-diselenane). researchgate.net However, this product can then rearrange to the more stable five-membered thermodynamic product (the this compound). researchgate.netresearchgate.net

Table 2: Spontaneous Rearrangement of Dihalo-1,4-selenacycles

Starting MaterialConditionProductReference
2,6-Dichloro-1,4-thiaselenaneStanding in chloroform solution at room temperature5-Chloro-2-chloromethyl-1,3-thiaselenolane researchgate.net
2,6-Dihalo-1,4-diselenanesSpontaneous4-Halo-2-halomethyl-1,3-diselenolanes researchgate.netresearchgate.net

Dehydrohalogenation Pathways Leading to Unsaturated Selenacycles

Halogenated 1,3-diselenolanes can serve as precursors for the synthesis of unsaturated selenacycles through dehydrohalogenation reactions. researchgate.netlibretexts.org This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to introduce a double bond into the heterocyclic ring, yielding a 1,3-diselenole.

A specific example of this pathway is the regioselective dehydrochlorination of 4-chloro-2-chloromethyl-1,3-diselenolane. researchgate.net When this compound is subjected to distillation, it loses a molecule of hydrogen chloride to form 2-chloromethyl-1,3-diselenole. researchgate.net Similarly, the treatment of 2,6-dichloro-1,4-thiaselenane with a base like pyridine results in dehydrochlorination and rearrangement to produce 2-chloromethyl-1,3-thiaselenole in high yield. researchgate.net These reactions demonstrate a viable route for converting saturated selenacycles into their unsaturated counterparts. researchgate.netresearchgate.net

Table 3: Synthesis of Unsaturated Selenacycles via Dehydrohalogenation

Starting MaterialCondition / ReagentProductReference
4-Chloro-2-chloromethyl-1,3-diselenolaneDistillation2-Chloromethyl-1,3-diselenole researchgate.net
2,6-Dichloro-1,4-thiaselenanePyridine2-Chloromethyl-1,3-thiaselenole researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of 1,3-diselenolanes. leibniz-fmp.de It offers profound insights into the molecular framework, connectivity, and dynamic conformational equilibria of these selenium-containing heterocycles in solution. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of this compound derivatives. colab.wsresearchgate.net The chemical shifts (δ), coupling patterns, and signal integrations in ¹H NMR, alongside the chemical shifts in ¹³C NMR, provide definitive evidence for the presence and integrity of the this compound ring system.

The ¹H NMR spectrum typically displays characteristic signals for the methylene (B1212753) protons at the C4 and C5 positions and the methine or methylene protons at the C2 position. The precise chemical shifts are sensitive to the electronic and steric effects of any substituents on the ring. msu.edu Similarly, the ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Due to the wide chemical shift range of ¹³C NMR, signals for each unique carbon atom are usually well-resolved, even in complex molecules. libretexts.org The carbon atoms bonded to the electronegative selenium atoms (C2 and C4/C5) exhibit characteristic downfield shifts. libretexts.org The structural assignment is often unequivocally confirmed using two-dimensional (2D) NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds. researchgate.netpreprints.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted this compound Ring.

NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity (in ¹H NMR)
¹H C2-H4.5 - 5.8Singlet or Triplet
C4/C5-H₂3.0 - 3.8Multiplet
¹³C C245 - 60-
C4/C525 - 40-

Note: The exact chemical shifts can vary significantly based on the substituents and the solvent used.

The ⁷⁷Se isotope (I = 1/2) is an NMR-active nucleus, and ⁷⁷Se NMR spectroscopy is a powerful technique for studying organoselenium compounds. numberanalytics.comcapes.gov.br The chemical shifts in ⁷⁷Se NMR provide direct insight into the electronic environment of the selenium atoms. However, the most significant application for conformational analysis comes from the measurement of spin-spin coupling constants between ⁷⁷Se and ¹H nuclei (ⁿJSe-H). researchgate.netnih.gov These coupling constants are highly sensitive to the molecular geometry. nih.gov

The analysis of two-bond (geminal, ²JSe-H) and three-bond (vicinal, ³JSe-H) coupling constants is particularly informative.

Geminal Coupling (²JSe-H): The magnitude of this coupling is strongly influenced by the stereochemical orientation of the selenium atom's non-bonding electron pairs (lone pairs) relative to the coupled proton. nih.govresearchgate.net

Vicinal Coupling (³JSe-H): This coupling exhibits a marked dependence on the dihedral angle formed by the Se-C-C-H atoms, following a Karplus-type relationship. nih.govresearchgate.net This dependence allows for the determination of torsional angles and, consequently, the preferred conformation of the this compound ring in solution, such as a twist or envelope form. nih.gov

Table 2: Key ⁷⁷Se-¹H Coupling Constants and Their Structural Dependence in 1,3-Diselenolanes.

Coupling ConstantDescriptionTypical Range (Hz)Primary Dependence
²JSe-H Geminal Coupling0 - 30Orientation of Selenium Lone Pairs nih.govresearchgate.net
³JSe-H Vicinal Coupling0 - 25Dihedral Angle (Karplus-type) nih.govresearchgate.net

The determination of the relative and absolute stereochemistry of chiral 1,3-diselenolanes is heavily reliant on NMR spectroscopy. leibniz-fmp.deresearchgate.net By analyzing a combination of NMR parameters, the three-dimensional arrangement of atoms can be confidently assigned.

Vicinal proton-proton coupling constants (³JHH) are fundamental in assigning the relative configuration (cis/trans) of substituents. libretexts.org The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, allowing for differentiation between axial and equatorial orientations.

Furthermore, through-space interactions are probed using the Nuclear Overhauser Effect (NOE). An observed NOE between two protons confirms their spatial proximity, which is crucial for establishing the relative stereochemistry of substituents on the ring. researchgate.net Advanced 2D NMR experiments like NOESY and ROESY are routinely employed for these detailed stereochemical investigations. colab.ws

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an essential technique for the analysis of 1,3-diselenolanes, providing information on molecular weight, elemental composition, and structural features. numberanalytics.commsu.edu

The molecular ion peak (M⁺) in the mass spectrum reveals the nominal molecular mass of the compound. savemyexams.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.govrsc.org

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. youtube.com The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. savemyexams.com For 1,3-diselenolanes, fragmentation pathways can involve cleavage of the heterocyclic ring or the loss of substituents. A key diagnostic feature in the mass spectra of organoselenium compounds is the characteristic isotopic pattern of selenium, which has six stable isotopes of significant abundance (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). This unique isotopic signature provides definitive evidence for the presence of selenium in the molecule and its fragments.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive and accurate method for determining the three-dimensional atomic arrangement of 1,3-diselenolanes in the solid state. wikipedia.orgnih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and stereochemistry. rsc.org

By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed electron density map is generated, from which the positions of all atoms in the crystal lattice are resolved. wikipedia.orgnih.gov X-ray crystallographic studies have been crucial in confirming the solid-state conformations of this compound derivatives, often revealing twist or envelope conformations for the five-membered ring. researchgate.net This solid-state structural data serves as a vital benchmark for validating conformations predicted by theoretical calculations or inferred from solution-phase NMR studies. researchgate.net

Table 3: Illustrative Crystallographic Parameters for a this compound Derivative.

ParameterDescriptionExample Value
Crystal System The symmetry system of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
Se-C Bond Length The distance between selenium and carbon atoms in the ring.1.94 - 1.97 Å
C-Se-C Bond Angle The angle within the ring at the selenium atom.90 - 96°
Se-C-C-Se Torsion Angle The dihedral angle defining the ring's pucker.30 - 50°

Note: These values are representative and can differ between specific this compound structures.

Advanced Spectroscopic Approaches for Characterization

Beyond the core techniques, a variety of other advanced spectroscopic methods are employed for a more complete characterization of 1,3-diselenolanes. numberanalytics.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the various functional groups within a molecule by their characteristic vibrational frequencies. ajchem-a.com For this compound derivatives, specific absorption bands corresponding to C-H, C-C, and C-Se stretching and bending vibrations, as well as vibrations from any substituents, can be identified. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule. While the saturated this compound ring itself is not strongly chromophoric, UV-Vis spectroscopy is useful for characterizing derivatives that contain conjugated systems or other chromophoric functional groups.

Multi-Spectroscopic and Operando Methods: A comprehensive characterization often involves a multi-spectroscopic approach, combining data from several techniques to build a complete structural picture. frontiersin.org In some cases, operando spectroscopy may be used, which involves characterizing the material while a chemical reaction or physical process is occurring, providing insight into dynamic changes. abo.fi

Computational and Theoretical Investigations of 1,3 Diselenolane Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods, particularly density functional theory (DFT), are widely used to explore the electronic properties of organoselenium compounds. scirp.org These studies determine the molecular structure and elucidate electronic structure and reactivity. scirp.org For 1,3-diselenolane systems, calculations focus on understanding the nature of the carbon-selenium (C-Se) bonds, the distribution of electron density, and the characteristics of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of the electronic structure involves examining parameters like molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and electron localization function (ELF) to understand bonding and non-bonding interactions. mdpi.com The energies of the HOMO and LUMO are crucial for predicting the reactivity of the molecule; a small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. scirp.org Theoretical investigations confirm that the selenium atoms, with their lone pairs of electrons, are typically the nucleophilic centers and key sites for electronic interactions. The development of group theory methods has also been applied to study the electronic and vibrational structures of complex molecules. spbu.ru These computational approaches provide a foundational understanding of the molecule's inherent stability and predisposition to engage in specific types of chemical reactions. wikipedia.org

Conformational Landscape Analysis and Energy Minima

The five-membered this compound ring is not planar and exists in various conformations that can interconvert. Conformational analysis, typically performed using DFT methods, maps the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. auremn.org.br

For saturated five-membered rings, the primary conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). Computational studies on the related six-membered 1,3-diselenane ring show that the chair conformation is the most stable, with twist forms being intermediate minima. researchgate.net For the this compound ring, an envelope or twist conformation is expected to be the global energy minimum. For example, studies on 1,2-diselenolanes show they adopt envelope conformers. rsc.orgnih.gov The energy difference between these conformers is typically small, on the order of a few kcal/mol, allowing for a dynamic equilibrium at room temperature. The presence of substituents on the ring can significantly alter the conformational landscape, favoring conformations that minimize steric hindrance and optimize electronic interactions. nih.gov

ConformerPoint GroupRelative Energy (kcal/mol)
Twist (Half-Chair)C₂0.0 (Global Minimum)
EnvelopeCₛ~0.5 - 1.5

Note: The relative energy values are illustrative for a generic this compound system and can vary based on the computational method and substitution pattern. The twist conformation is often found to be the global minimum for unsubstituted five-membered rings.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling is crucial for mapping the detailed step-by-step pathways of chemical reactions, identifying intermediates, and calculating activation barriers.

Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. numberanalytics.comwikipedia.org In this compound, the strain is less severe than in three- or four-membered rings but is still a significant factor influencing its reactivity. Computational studies on cyclic diselenides show that while highly strained three- and four-membered rings undergo direct Sₙ2 reactions, the less-strained five- and six-membered rings react via a different pathway. acs.orgacs.org The strain energy in the this compound ring, a result of torsional strain and angle strain, lowers the activation energy for ring-opening reactions compared to acyclic analogues. This inherent strain makes the selenium atoms more susceptible to nucleophilic attack, as breaking a C-Se bond relieves the ring's conformational stress. acs.org

Theoretical calculations have shown that nucleophilic substitution at a selenium atom in five- and six-membered cyclic diselenides does not typically follow a classic concerted Sₙ2 mechanism. acs.orgacs.org Instead, the reaction proceeds through an addition-elimination mechanism involving a stable hypercoordinate selenium intermediate. acs.orgresearchgate.net

In this pathway, the nucleophile first adds to one of the selenium atoms, forming a transient, stable intermediate where the selenium atom is "hypercoordinate," meaning it is bonded to more atoms than is typical (in this case, three). This intermediate often adopts a T-shaped or trigonal bipyramidal geometry. mdpi.com This intermediate lies in a significant energy well, indicating it is a true intermediate and not a transition state. researchgate.net The reaction is completed when a leaving group is subsequently eliminated from this hypercoordinate species. Computational studies confirm that nucleophilic attack at selenium is generally favored both kinetically and thermodynamically over attack at a sulfur atom in analogous mixed systems. acs.orgresearchgate.net

When a this compound derivative contains a suitable electrophilic center in a side chain, an intramolecular nucleophilic attack by one of the ring's selenium atoms can occur. A well-studied theoretical example involves the related 2-(bromomethyl)-1,3-thiaselenole system. mdpi.comresearchgate.net Computational models show that the selenium atom can attack the bromomethyl carbon in an intramolecular fashion. researchgate.net This process leads to the formation of a fused, tricyclic seleniranium cation intermediate. mdpi.com

This highly reactive intermediate does not persist and dictates the subsequent reaction pathways. The formation of this intermediate is a key step that explains the unusual reactivity and rearrangements observed in these systems when they react with external nucleophiles. mdpi.comresearchgate.net The ability to form such stable cyclic intermediates is a hallmark of intramolecular reactions that can form five- or six-membered rings. libretexts.org

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of complex molecules. mpg.de DFT and other high-level methods are frequently used to calculate NMR chemical shifts (¹H, ¹³C, ⁷⁷Se) and spin-spin coupling constants (J-couplings). nih.gov

For this compound systems, theoretical calculations of ⁷⁷Se NMR parameters are particularly valuable. Studies on pyrazolyl-1,3-diselenanes have demonstrated that geminal (²J(Se,H)) and vicinal (³J(Se,H)) selenium-proton coupling constants have a pronounced dependence on stereochemistry. rsc.orgresearchgate.net Karplus-type relationships, which correlate the magnitude of the coupling constant to the dihedral angle between the coupled nuclei, can be established through computation. rsc.org These relationships are invaluable for determining the conformation and configuration of organoselenium compounds in solution. researchgate.net The accuracy of these predictions allows for the confident assignment of diastereomers and the analysis of conformational equilibria. rsc.org

Coupling ConstantDihedral Angle (θ)Karplus-Type Relationship (Illustrative)
³J(Se-C-C-H)0° - 180°J(θ) = A cos²(θ) + B cos(θ) + C
²J(C-Se-C-H)0° - 180°Shows strong dependence on lone pair orientation

Note: A, B, and C are constants determined from computational data. This table illustrates the principle that calculated coupling constants can be correlated with molecular geometry.

Derivatives and Analogues of 1,3 Diselenolane

Synthesis and Chemistry of Functionalized 1,3-Diselenolanes

The synthesis of functionalized 1,3-diselenolanes often involves the reaction of selenium dihalides with divinyl compounds. For instance, the reaction of selenium dichloride or dibromide with divinyl selenide (B1212193) at low temperatures initially yields 2,6-dihalo-1,4-diselenanes. These six-membered rings spontaneously rearrange in solution at room temperature to form the more stable five-membered 5-halo-2-halomethyl-1,3-diselenolanes in high yields. researchgate.netresearchgate.net Subsequent dehydrohalogenation, often achieved by treatment with a base like pyridine (B92270), converts these intermediates into 2-halomethyl-1,3-diselenoles. researchgate.netresearchgate.net

A key aspect of the chemistry of these functionalized heterocycles is the high reactivity of the bromine atom in compounds like 2-bromomethyl-1,3-thiaselenole, which is activated by the strong anchimeric assistance (neighboring group participation) of the selenium atom. mdpi.com This suggests that the molecule exists in equilibrium with a corresponding seleniranium cation, which dictates its unusual reactivity in nucleophilic substitution reactions. researchgate.netmdpi.com

Table 1: Synthesis of Functionalized 1,3-Diselenolane Derivatives

Starting MaterialsReagents/ConditionsProductYieldReference
Divinyl selenide, Selenium dibromide (SeBr₂)Chloroform (B151607), Room temp.4-Bromo-2-bromomethyl-1,3-diselenolaneHigh researchgate.netcolab.ws
Divinyl selenide, Selenium dichloride (SeCl₂)Chloroform, Room temp.5-Chloro-2-(chloromethyl)-1,3-diselenolaneHigh researchgate.net
5-Halo-2-halomethyl-1,3-diselenolanePyridine2-Halomethyl-1,3-diselenole90-95% researchgate.net
1-Alkenes, Selenium dibromide (SeBr₂)1. Acetonitrile2. Alcohol, RefluxBis(2-alkoxyalkyl) selenides88-94% mdpi.com

This compound-2-thiones and Related Cyclic Chalcogen Heterocycles

This compound-2-thione and its selone analogue (this compound-2-selone) are important precursors in the synthesis of more complex molecules, particularly tetrathiafulvalene (B1198394) (TTF) analogues. acs.org One established route to this compound-2-thione involves ethane-1,2-diselenol as a key intermediate. acs.org

Comparative Chemical Studies with Sulfur and Oxygen Analogues (e.g., 1,2-Dithiolanes, 1,2-Dioxolanes)

The replacement of sulfur with selenium in five-membered heterocyclic rings leads to significant changes in chemical and physical properties. While direct comparative studies on this compound vs. 1,3-dithiolane (B1216140) are less common in the provided literature, extensive research on the 1,2-isomers provides critical insights into the fundamental differences between selenium and sulfur heterocycles.

The 1,2-diselenolane ring is more strained than its 1,2-dithiolane (B1197483) counterpart. The C-Se-Se-C dihedral angle in 1,2-diselenolanes is nearly 0°, whereas the C-S-S-C dihedral angle in 1,2-dithiolanes is approximately 27-35°. nih.govunige.ch This decreased dihedral angle in diselenolanes results in higher ring tension, which in turn enhances reactivity toward thiol-diselenide exchange. nih.govresearchgate.net

Furthermore, the corresponding selenols are significantly more acidic (pKa ≈ 5.2) than thiols (pKa ≈ 8.2), which increases the reactivity of selenium compounds in exchange reactions under physiological conditions. researchgate.netrsc.org The "selenophilicity," or the preference for forming Se-Se bonds over S-Se bonds, also governs the reactivity and stability of these compounds. rsc.org In one study comparing antioxidant properties, 1,2-diselenolane-3-pentanoic acid was found to be effective in lipophilic environments, whereas its sulfur analogue, alpha-lipoic acid, was more effective in hydrophilic environments, a difference attributed to their differing partition coefficients. nih.gov

Table 2: Comparison of 1,2-Dithiolane and 1,2-Diselenolane Properties

Property1,2-Dithiolane1,2-DiselenolaneReference
C-X-X-C Dihedral Angle (θ)~27–35°~0° nih.govunige.ch
Ring StrainHighVery High nih.govresearchgate.net
Acidity of Dihydro- form (R-XH)pKa ~8.2 (Thiol)pKa ~5.2 (Selenol) researchgate.netrsc.org
Reactivity in Exchange ReactionsHighExtremely High nih.govrsc.org

Silicon-Containing Selenated Heterocycles

The synthesis of heterocycles containing both silicon and selenium can be achieved through several routes. One approach involves the reaction of a silyl (B83357) acetal (B89532) with β-mercapto- or β-hydroxyselenols under Lewis acid catalysis to produce 2-trimethylsilyl-1,3-thiaselenolanes and 2-trimethylsilyl-1,3-oxaselenolanes, respectively. researchgate.net This methodology provides a template for accessing the corresponding this compound analogues.

General strategies for creating silicon-containing heterocycles often rely on building-block approaches. nih.gov For instance, a common method involves the reaction of elemental silicon with chlorinated hydrocarbons to form organohalosilanes, which are versatile precursors. ias.ac.in These can be functionalized and cyclized to create a variety of ring systems. The synthesis of 1,3-azasiline, for example, has been achieved by the cyclization of a pre-silylated intermediate using a strong base like potassium hydride. nih.gov While specific examples for 1,3-diselenolanes are sparse in the search results, the reaction of selenium dihalides with dimethyldiethynylsilane to yield 1,4-selenasilafulvenes demonstrates the feasibility of incorporating both elements into a heterocyclic framework. nih.gov

Pyrazolyl- and Aryl-Substituted Diselenolane Systems

The synthesis of pyrazole- and aryl-substituted selenium heterocycles is an area of active research. One effective method for preparing 4-arylselanylpyrazoles involves the reaction of α-arylselanyl-1,3-diketones with various arylhydrazines. scielo.br This cyclocondensation reaction proceeds well with both electron-donating and electron-withdrawing groups on the arylhydrazine, affording the target pyrazoles in moderate to good yields. scielo.br Another one-pot method involves the reaction of α,β-alkynic aldehydes with hydrazines to form an intermediate hydrazone, which then undergoes cyclization upon treatment with phenylselenyl chloride to yield 4-(phenylselanyl)pyrazoles. researchgate.net

The synthesis of bis-pyrazole compounds can be achieved through the direct selenylation of pyrazoles using selenium dioxide (SeO₂). nih.gov Symmetrical diselenides bearing pyrazole (B372694) moieties have also been synthesized by reducing elemental selenium with sodium borohydride (B1222165) in the presence of a substituted 1-(2-chloroethyl)pyrazole. connectjournals.com

Aryl-substituted systems can be prepared through various coupling reactions. For example, the Stille or Negishi coupling reactions can be used to synthesize aryl-substituted allyl alcohols, which are precursors for further functionalization. rsc.org Additionally, palladium-catalyzed cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed for the synthesis of aryl-substituted conjugated enediynes, showcasing a powerful method for creating C-C bonds adjacent to where a diselenolane ring could potentially be constructed. rsc.org

Applications in Advanced Chemical Research and Materials Science

Role in Organic Synthesis as Versatile Intermediates and Synthons

1,3-Diselenolane and its derivatives serve as crucial intermediates and synthons in organic synthesis, providing access to a wide array of functionalized molecules. Their utility stems from the reactivity of the carbon-selenium bonds and the ability of the selenium atoms to influence the reactivity of adjacent functional groups. These selenium-containing heterocycles are employed as precursors for the synthesis of other complex molecules, including other Se,N-containing heterocycles which have pharmacological significance. nih.gov

The synthesis of various functionalized 1,3-selenazoles, for example, often proceeds through intermediates that can be conceptually related to the this compound framework. nih.gov These five-membered rings containing both sulfur and selenium are of interest as intermediates for organic synthesis and can exhibit a range of useful properties. mdpi.com The development of synthetic methods for these heterocycles, often involving catalytic reactions, highlights their importance as building blocks. mdpi.com

The table below summarizes key reactions where this compound derivatives act as intermediates.

Reaction TypeReactant(s)Product(s)SignificanceReference(s)
Cyclizationα-Bromoketones, Selenoamides1,3-SelenazolesAccess to pharmacologically relevant heterocycles nih.gov
Double Michael AdditionPropargylic Ketones, Dithiolsβ-Keto 1,3-dithianesMasked 1,3-dicarbonyl systems for heterocycle synthesis researchgate.netlookchem.comorganic-chemistry.org
Annulation3,6-di-tert-butyl-4-chloro-o-quinone, Dithiocarboxylate saltsAnnulated o-quinone derivativesSynthesis of redox-active ligands nih.gov

Development of Novel Selenated Reagents for Organic Transformations

The unique reactivity of organoselenium compounds has driven the development of novel selenated reagents for a variety of organic transformations. These reagents often exhibit distinct selectivity and reactivity compared to their sulfur or oxygen analogs. For instance, 2-bromomethyl-1,3-thiaselenole has been identified as a unique and promising reagent in organic synthesis due to the high activation of the bromine atom by the anchimeric assistance of the selenium atom. mdpi.com

The synthesis and functionalization of selenium-containing heterocycles are central to the creation of these new reagents. nih.gov The development of methods for the synthesis of 1,3-thiaselenolane and 1,3-thiaselenole derivatives, for instance, provides access to a platform of compounds that can be further elaborated into specialized reagents. mdpi.com

Catalysis in Organic Reactions and Redox Processes

Organoselenium compounds, including derivatives of this compound, have emerged as effective catalysts in a range of organic reactions and redox processes. rsc.org The ability of selenium to cycle between different oxidation states is fundamental to its catalytic activity. researchgate.netrsc.org These compounds can catalyze transformations such as oxidations, reductions, and cyclizations. rsc.org

For example, organoselenium compounds have been utilized as catalysts for the oxidative functionalization of organic molecules. rsc.org Their catalytic prowess is also evident in their ability to mimic the function of enzymes like glutathione (B108866) peroxidase, which plays a crucial role in cellular redox homeostasis. The unique redox properties of selenium confer this catalytic activity, influencing their biological properties and the methods used for their preparation. researchgate.net

Polymerization Studies of Cyclic Oligochalcogenides

The study of the polymerization of cyclic oligochalcogenides, including selenium-containing rings, has garnered significant interest due to the unique properties of the resulting polymers. scispace.comrsc.org These selenium-containing polymers exhibit interesting optical-electrical characteristics and can be responsive to various stimuli. rsc.org

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a key method for the synthesis of polymers from cyclic monomers like this compound. wikipedia.org ROP can proceed through various mechanisms, including cationic, anionic, or radical pathways, allowing for the formation of polymers with functional groups integrated into the polymer backbone. wikipedia.org The driving force for the ring-opening of cyclic monomers is often the relief of ring strain. wikipedia.org

The polymerization of 1,3-dioxolane, a related oxygen-containing heterocycle, has been studied in detail, providing insights that can be relevant to the polymerization of its selenium analogs. researchgate.netmdpi.comrsc.orgrsc.org The cationic ring-opening polymerization of these acetals is known to be susceptible to cyclization of the polymer chains. researchgate.netrsc.org

Templated Polymerization Approaches for Dynamer Materials

While direct evidence for templated polymerization of this compound to form dynamers is still emerging, the principles of dynamic covalent chemistry are highly relevant. Dynamers are polymers linked by reversible bonds, allowing them to adapt their structure in response to external stimuli. The reversible nature of the carbon-selenium bond could potentially be exploited in the design of such materials.

Organometallic Complexation and Coordination Chemistry

The selenium atoms in this compound possess lone pairs of electrons that can coordinate to metal centers, leading to the formation of organometallic and coordination complexes. researchgate.netnih.gov The study of such complexes is a burgeoning field, with potential applications in catalysis and materials science. nih.govuniss.it

The coordination chemistry of selenium-containing ligands is diverse, and the resulting metal complexes can exhibit unique structural and electronic properties. tandfonline.com While the coordination chemistry of this compound itself is not extensively documented in the provided results, the principles of organometallic chemistry suggest that it could act as a ligand to a variety of transition metals. researchgate.netnih.gov The design and synthesis of such complexes could lead to novel catalysts or materials with interesting electronic or optical properties.

Ligand Design for Transition Metal Complexes

While the direct use of the unsubstituted this compound ring as a ligand in transition metal complexes is not extensively documented in publicly available research, the principles of organoselenium chemistry suggest its potential utility. The selenium atoms in the this compound framework possess lone pairs of electrons that could, in principle, coordinate to metal centers. However, the saturated nature of the ring and the potentially strained chelate ring that would be formed might influence its coordination behavior compared to more flexible or unsaturated selenium-containing ligands.

Research in the broader field of selenium-containing ligands often focuses on derivatives that offer enhanced stability or electronic properties upon coordination. For instance, the synthesis of ligands incorporating the 1,3-diselenole moiety, the unsaturated analog of this compound, is more common. These systems can participate in redox chemistry and form stable complexes with a variety of transition metals. The development of synthetic routes to functionalized 1,3-diselenolanes could open avenues for their exploration as ligands, potentially in the formation of bimetallic complexes where the two selenium atoms bridge metal centers.

Mimicry of Metalloprotein Active Sites (e.g., [FeFe]-Hydrogenase Models)

A significant area of research where this compound derivatives have made a notable impact is in the development of synthetic models for the active sites of metalloenzymes, particularly [FeFe]-hydrogenases. These enzymes are highly efficient catalysts for the production and consumption of molecular hydrogen. mdpi.comnih.gov Their active site, known as the H-cluster, features a unique diiron center bridged by a dithiolate ligand, as well as carbon monoxide (CO) and cyanide (CN⁻) ligands. nih.govnih.gov

Synthetic chemists have aimed to replicate the structure and function of this active site to create robust catalysts for hydrogen production. In this context, diselenolato ligands, which are selenium analogs of the native dithiolate bridges, have been employed. The use of selenium allows for the fine-tuning of the electronic properties of the diiron center. acs.org Specifically, diiron hexacarbonyl complexes with bridging diselenolate ligands derived from a propane (B168953) backbone, structurally analogous to an opened this compound, have been synthesized and studied. nih.gov

One notable example is the complex [Fe₂(μ-Se(CH₂)₃Se-μ)(CO)₆], which serves as a structural and functional mimic of the [FeFe]-hydrogenase active site. researchgate.net The replacement of sulfur with selenium in these models has been shown to increase the electron richness at the iron centers. acs.orgresearchgate.net This increased electron density is believed to be favorable for the electrocatalytic reduction of protons to produce hydrogen. researchgate.net

Furthermore, the protonation of these diselenolato-bridged diiron complexes is a crucial step in the catalytic cycle. Studies on synthetic models containing a Sn atom in the bridgehead of the diselenato ligand, such as [Fe₂(CO)₆{μ-(SeCH₂)₂SnMe₂}], have provided insights into the protonation behavior of these mimics. rsc.org The investigation of the redox properties and catalytic behavior of these selenium-containing models in the presence of proton sources like acetic acid has been instrumental in understanding the potential mechanisms of hydrogen evolution. rsc.org The diselenolate-based [FeFe]-complexes have demonstrated enhanced catalytic activity for proton reduction compared to their sulfur counterparts. acs.org

[FeFe]-Hydrogenase Mimic Bridging Ligand Key Research Finding
[Fe₂(μ-Se(CH₂)₃Se-μ)(CO)₆]Propane-1,3-diselenolateIncreased electron richness at Fe centers compared to dithiolate analog. researchgate.net
[Fe₂(CO)₆{μ-(SeCH₂)₂SnMe₂}]2,2-dimethyl-1,3-diselena-2-stannacyclohexaneInvestigated protonation properties as a model for the catalytic cycle. rsc.org
Naphthalene-1,8-diselenolate bridged diiron complexesperi-Substituted Naphthalene DichalcogenidesEnhanced catalytic activity for proton reduction compared to dithiolate congeners. acs.org

Applications in Advanced Materials Chemistry

Conducting Materials Based on Selenated Fulvalenes

Derivatives of this compound are pivotal precursors in the synthesis of tetraselenafulvalene (TSF) and its analogs, which are fundamental components of organic conducting materials. chinayyhg.com The development of organic conductors is driven by the desire to create lightweight, flexible, and solution-processable electronic materials. TSF-based compounds can form charge-transfer complexes and radical ion salts that exhibit a wide range of electrical properties, from semiconducting to metallic behavior.

The key synthetic intermediates for these materials are often 1,3-diselenole-2-selones and the corresponding ketones. chinayyhg.com A versatile one-pot synthesis for a series of 4,5-alkylenedichalcogeno-substituted 1,3-diselenole-2-selones has been developed, which contributes significantly to the accessibility of TSF-based organic conductors. chinayyhg.com These precursors can undergo coupling reactions, typically using phosphite (B83602) reagents, to form the desired tetraselenafulvalene core.

For example, the synthesis of hybrid diselenadithiafulvalenes conjugated with five-membered heterocycles has been reported to form highly conductive molecular complexes with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.com The synthetic strategy involves the initial formation of 1,3-dichalcogenole-2-chalcogenone derivatives, followed by phosphite-catalyzed cross-coupling reactions to construct the fulvalene (B1251668) system. mdpi.com The introduction of selenium atoms into the fulvalene framework is known to enhance intermolecular interactions, which is crucial for achieving high electrical conductivity in the solid state. chinayyhg.com

Precursor Type Resulting Fulvalene Significance in Conducting Materials
1,3-Diselenole-2-selonesTetraselenafulvalene (TSF) and derivativesKey building blocks for organic conductors and superconductors. chinayyhg.com
4,5-alkylenedichalcogeno-substituted 1,3-diselenole-2-selonesHeterocycle-fused TSF-type donorsEnhanced intermolecular interactions due to selenium, leading to potentially higher conductivity. chinayyhg.com
1,3-dichalcogenole-2-chalcogenone derivativesHybrid diselenadithiafulvalenesForm highly conductive charge-transfer complexes with acceptors like TCNQ. mdpi.com

Precursors for Semiconductor Nanoparticle Synthesis

While the direct use of this compound as a single-source precursor for the synthesis of semiconductor nanoparticles is not widely reported, the broader class of organoselenium compounds plays a crucial role in this area of materials science. The synthesis of metal selenide (B1212193) nanoparticles, such as cadmium selenide (CdSe), often relies on the controlled decomposition of molecular precursors in a high-boiling solvent. scispace.com

A variety of selenium precursors have been successfully employed, including bis(dialkyldiseleno-carbamato)cadmium(II) compounds. scispace.comuspto.gov The thermolysis of these single-molecular precursors, which contain both the metal and the chalcogen in one molecule, allows for the formation of high-quality, defect-free, and monodispersed nanoparticles at moderate temperatures. uspto.gov

Although this compound is not a commonly cited precursor, a novel selenium precursor, 1,5-bis(3-methylimidazole-2-selone)pentane, has been used for the synthesis of various metal selenide nanostructures, including CdSe, Bi₂Se₃, ZnSe, and PbSe. rsc.org This demonstrates that bifunctional organoselenium compounds with a flexible alkyl chain linking two selenium-containing moieties can serve as effective precursors. The underlying principle involves the thermal decomposition of the precursor to release reactive selenium species that then combine with the metal ions to form the nanoparticle. The nature of the precursor can influence the reactivity and the final properties of the resulting nanomaterials.

Selenium Precursor Type Synthesized Nanoparticle Synthetic Method
Bis(diethyldiseleno-carbamato)cadmium(II)Cadmium Selenide (CdSe)Thermolysis in refluxing 4-ethylpyridine. scispace.com
1,5-Bis(3-methylimidazole-2-selone)pentaneCdSe, Bi₂Se₃, ZnSe, PbSeNot specified in the provided abstract. rsc.org

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for 1,3-Diselenolanes

The advancement of organoselenium chemistry has been historically hampered by the toxicity and unpleasant odor of many selenium reagents. nih.gov Consequently, the development of environmentally benign synthetic methods is paramount for the broader adoption of 1,3-diselenolane chemistry. Future research will likely focus on aligning synthetic protocols with the principles of green chemistry. nih.govchemijournal.comresearchgate.net

Key strategies may include the use of alternative energy sources to promote efficiency and reduce reaction times, such as microwave irradiation, sonochemistry, and mechanochemical synthesis. nih.govresearchgate.net These techniques have already shown promise in the preparation of other organoselenium compounds. nih.gov For instance, microwave-assisted reactions can significantly accelerate the formation of C-Se bonds. nih.gov Mechanochemistry, which involves liquid-assisted grinding, offers a solvent-free approach to generate selenium nucleophiles in situ from elemental selenium, mitigating the need for hazardous precursor reagents. researchgate.netrepec.org

Furthermore, the choice of solvent and catalyst is critical. The exploration of aqueous media or bio-based solvents, potentially with the aid of catalysts like β-cyclodextrin, could drastically reduce the environmental impact of synthesis. nih.gov The development of catalytic, atom-economical reactions that utilize elemental selenium directly, avoiding the generation of stoichiometric waste, will be a significant step forward.

Green Chemistry ApproachPotential Application for this compound SynthesisAnticipated Advantages
Microwave-Assisted SynthesisAccelerating the condensation of 1,3-diselenols with aldehydes/ketones.Reduced reaction times, improved yields, lower energy consumption. nih.gov
Mechanochemistry (Ball Milling)Solvent-free synthesis from elemental selenium and dihaloalkanes.Elimination of bulk solvents, use of stable selenium source, mild conditions. repec.org
Aqueous SynthesisUsing water as a solvent, potentially with surfactants or phase-transfer catalysts.Improved safety, reduced cost, minimal environmental impact. nih.gov
Catalytic MethodsDevelopment of catalysts for direct C-Se bond formation using elemental selenium.High atom economy, avoidance of toxic selenium precursors. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 1,3-diselenolanes is largely uncharted territory. Research in this area is expected to reveal transformations that are distinct from their well-studied sulfur counterparts, the 1,3-dithianes. organic-chemistry.org The weaker C-Se bond (bond energy ~234 kJ/mol) compared to the C-S bond (~272 kJ/mol) suggests that 1,3-diselenolanes could undergo reactions under milder conditions. wikipedia.org

Future investigations will likely explore:

Deprotonation and Umpolung: Investigating the formation of a nucleophilic carbanion at the C2 position, analogous to the Corey-Seebach reaction with 1,3-dithianes. The acidity of the C2-protons and the stability of the resulting anion are key parameters to be determined.

Ring-Opening Reactions: The this compound ring may be susceptible to opening by various nucleophiles and electrophiles, providing access to functionalized 1,3-diselenol compounds. rsc.org The regioselectivity of such reactions, particularly in substituted rings, will be of fundamental interest. researchgate.net

Oxidative Chemistry: Unlike sulfoxides, selenoxides with β-protons are known to be unstable and readily undergo syn-elimination. wikipedia.org This property could be exploited to convert 1,3-diselenolanes into useful synthetic intermediates through controlled oxidation. The reaction of 1,3-diselenolanes with reagents like selenium dioxide could also lead to novel transformations. nih.gov

Coordination Chemistry: The soft selenium atoms of the this compound ring are expected to act as effective ligands for various metal centers. The resulting coordination complexes could exhibit interesting catalytic properties or serve as precursors for advanced materials.

Reactivity PatternHypothesized Transformation of this compoundPotential Synthetic Utility
Umpolung (Reversal of Polarity)Formation of a 2-lithio-1,3-diselenolane intermediate for reaction with electrophiles.Acyl anion equivalent for C-C bond formation.
Ring-OpeningReaction with organolithium reagents to generate functionalized selenoethers.Access to bifunctional molecules not easily prepared otherwise. rsc.org
Selenoxide EliminationOxidation to a monoselenoxide followed by syn-elimination to yield an unsaturated product.Mild method for introducing carbon-carbon double bonds. wikipedia.org
Metal CoordinationFormation of complexes with transition metals (e.g., Pd, Pt, Au).Development of novel catalysts or functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling hazardous and reactive compounds, making it an ideal platform for exploring organoselenium chemistry. researchgate.net The ability to perform reactions in a closed, contained system with precise control over stoichiometry, temperature, and reaction time enhances safety and reproducibility. nih.gov

The integration of this compound synthesis into flow reactors could enable:

Safe Handling of Reagents: The generation and immediate use of potentially toxic or malodorous selenium intermediates in a closed loop, minimizing operator exposure.

Improved Reaction Control: Enhanced heat and mass transfer in microreactors can prevent side reactions and improve yields, which is particularly important for exothermic processes.

Scalability: Seamless scaling of synthetic procedures from laboratory discovery to pilot production by operating the flow reactor for longer durations or by using parallel reactor setups. researchgate.net

Furthermore, coupling flow reactors with automated optimization platforms and in-line analytical techniques (e.g., NMR, IR spectroscopy) can accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of this compound libraries for screening in materials or biological applications.

Advanced Computational Methodologies for Predictive Design and Reaction Optimization

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental design and reducing the need for extensive trial-and-error synthesis. For 1,3-diselenolanes, advanced computational methodologies are expected to play a crucial role.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:

Analyze Structure and Conformation: Determine the preferred ring conformations (e.g., chair, twist-boat), bond lengths, and bond angles, similar to studies performed on 1,2-diselenolanes. nih.gov

Predict Spectroscopic Properties: Calculate key spectroscopic data, such as 77Se NMR chemical shifts, which are invaluable for characterizing these novel compounds. acs.org

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential reactions, allowing for the prediction of reaction feasibility, regioselectivity, and stereoselectivity. This can help rationalize unexpected reactivity and guide the design of more efficient synthetic routes. researchgate.net

Design Functional Molecules: Use docking studies and property calculations to predict the utility of this compound derivatives in specific applications, such as their binding affinity to biological targets or their electronic properties for materials science. nih.gov

Computational MethodProperty/Parameter to be Predicted for this compoundImpact on Research
Density Functional Theory (DFT)Conformational energies, bond dissociation energies, reaction pathways.Understanding stability, predicting reactivity, and elucidating mechanisms. nih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption spectra (UV-Vis).Guiding the design of photoactive materials.
Gauge-Including Atomic Orbital (GIAO)1H, 13C, and 77Se NMR chemical shifts.Aiding in the structural confirmation of new compounds. acs.org
Molecular DockingBinding modes and affinities to protein targets.Prioritizing derivatives for synthesis in drug discovery programs. nih.gov

Q & A

Q. How can researchers ensure rigorous reporting of diselenolane-related findings?

  • Methodological Answer : Adhere to the ARRIVE guidelines for preclinical studies. Disclose synthetic yields, purity (HPLC/MS), and spectroscopic data (e.g., ⁷⁷Se NMR shifts) in supplementary materials. Cite foundational studies on diselenolane’s redox biology and conformational analysis to contextualize novel findings .

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